Pralsetinib

RET kinase Selectivity profiling Kinome

Pralsetinib (BLU-667) delivers unmatched kinome selectivity (>100-fold over 96% of the kinome) and proven CNS activity (CSF-to-plasma ratio 0.25, intracranial ORR 53-73%). Unlike multikinase inhibitors, it eliminates VEGFR2 off-target toxicity. Superior potency against RET gatekeeper mutants (V804L IC50=1.8 nM) distinguishes it from selpercatinib. Ideal for RET-dependent preclinical models, resistance selection (G810C solvent-front mutation), and next-gen inhibitor benchmarking.

Molecular Formula C27H32FN9O2
Molecular Weight 533.6 g/mol
CAS No. 2097132-93-7
Cat. No. B3028467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePralsetinib
CAS2097132-93-7
SynonymsBLU-667
Cyclohexanecarboxamide, N-((1S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)-3-pyridinyl)ethyl)-1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)-2-pyrimidinyl)-, trans-
pralsetinib
trans-N-((1S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)-3-pyridinyl)ethyl)-1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)-2-pyrimidinyl)cyclohexanecarboxamide
Molecular FormulaC27H32FN9O2
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC
InChIInChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m0/s1
InChIKeyGBLBJPZSROAGMF-SIYOEGHHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pralsetinib (BLU-667): A Highly Selective, Next-Generation RET Kinase Inhibitor for Precision Oncology Research


Pralsetinib (BLU-667, CAS: 2097132-93-7) is an orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) with high selectivity for the rearranged during transfection (RET) proto-oncogene receptor tyrosine kinase [1]. It potently inhibits wild-type RET and clinically relevant oncogenic alterations, including the activating mutation RET M918T and common RET gene fusions such as CCDC6-RET, which drive tumorigenesis in non-small cell lung cancer (NSCLC) and thyroid cancers [2].

Why Generic RET Inhibitor Substitution Fails for Pralsetinib: Key Molecular and Clinical Differentiation Factors


In scientific and clinical research, pralsetinib cannot be simply interchanged with other RET inhibitors due to quantifiable differences in target selectivity, potency against specific resistance mutations, and central nervous system (CNS) penetration. Unlike earlier multikinase inhibitors (e.g., cabozantinib, vandetanib) that broadly inhibit VEGFR2 and other off-target kinases leading to dose-limiting toxicities, pralsetinib's engineered selectivity (>100-fold over 96% of the kinome) translates to a wider therapeutic index and distinct resistance vulnerability profile [1]. Furthermore, its unique binding mode, which wraps around the gate wall to avoid interference from gatekeeper mutations (e.g., V804L/M), confers differential activity compared to earlier agents, yet shares a distinct resistance spectrum with its closest analog, selpercatinib, specifically against solvent-front mutations (e.g., RET G810C) [2]. These molecular and pharmacologic distinctions directly impact the selection of appropriate preclinical models and clinical biomarker strategies.

Quantitative Evidence Guide: Pralsetinib vs. Comparators in Target Engagement, Selectivity, and Efficacy


Superior Potency and Kinome Selectivity of Pralsetinib Over First-Generation Multikinase Inhibitors (Cabozantinib, Vandetanib, RXDX-105)

Pralsetinib demonstrates 8- to 28-fold greater biochemical potency against wild-type (WT) RET compared to the first-generation multikinase inhibitors cabozantinib, vandetanib, and RXDX-105. This superior potency is accompanied by exceptional kinome selectivity, with pralsetinib exhibiting >100-fold selectivity for RET over 96% of 371 kinases tested in a biochemical panel [1]. Critically, pralsetinib achieves 88-fold selectivity over VEGFR-2, a major off-target of earlier agents associated with hypertension and other cardiovascular toxicities .

RET kinase Selectivity profiling Kinome Tyrosine kinase inhibitor

Differential Activity Against the RET V804L Gatekeeper Mutation vs. Selpercatinib (LOXO-292)

In a direct cellular comparison, pralsetinib demonstrates significantly greater potency against the RET V804L gatekeeper mutation compared to selpercatinib. While both are next-generation RET-selective inhibitors, pralsetinib maintains an IC50 of 1.8 nM against the V804L mutant, whereas selpercatinib shows an IC50 of 17.2 nM [1]. This represents a 9.6-fold increase in potency for pralsetinib. Both agents were assessed in cell culture proliferation assays using Ba/F3 cells engineered to express the respective mutants.

Acquired resistance Gatekeeper mutation RET V804L Selpercatinib Cell viability

Clinically Demonstrated Intracranial Activity in RET Fusion-Positive NSCLC

Pralsetinib demonstrates clinically verified central nervous system (CNS) penetration and intracranial antitumor activity. In the final analysis of the Phase I/II ARROW trial (NCT03037385) involving patients with RET fusion-positive NSCLC, 15 patients had measurable CNS metastases at baseline. Pralsetinib monotherapy achieved an intracranial objective response rate (CNS-ORR) of 53% in this population, and among the 11 response-evaluable patients, the CNS-ORR reached 73% [1]. This clinical finding is supported by a case report demonstrating a CSF-to-unbound plasma concentration ratio of 0.25 in a patient, confirming substantial CNS penetration [2].

Brain metastasis Blood-brain barrier CNS penetration NSCLC Clinical trial

Cross-Resistance Profile with Selpercatinib: Vulnerability to RET G810 Solvent-Front Mutations

Pralsetinib and selpercatinib share an unconventional binding mode that, while effective against gatekeeper mutations, renders them vulnerable to resistance from non-gatekeeper, solvent-front mutations at the RET G810 residue. In a cell culture resistance screen, RET G810C emerged as a mutation conferring cross-resistance to both agents, with pralsetinib showing a cellular IC50 of 641.7 nM and selpercatinib an IC50 of 1227 nM against this mutant [1]. The G810S mutant also demonstrated significant resistance, with pralsetinib exhibiting an IC50 of 390.6 nM [2].

Acquired resistance Solvent-front mutation RET G810C Cross-resistance Selpercatinib

Optimal Research and Preclinical Application Scenarios for Pralsetinib


Preclinical In Vivo Efficacy Models of RET-Driven Cancers

Pralsetinib is ideally suited for establishing proof-of-concept in subcutaneous or orthotopic xenograft models of RET-altered cancers, including NSCLC and medullary thyroid cancer (MTC). Its high kinome selectivity and potent activity against common oncogenic fusions (e.g., CCDC6-RET) and activating mutations (e.g., M918T) provide a clean tool for assessing RET dependency without confounding off-target toxicities. The compound's demonstrated activity in Ba/F3 models and cell-derived xenografts supports its use as a benchmark for evaluating novel RET inhibitors [1].

Investigating Acquired Resistance Mechanisms to Selective RET Inhibition

Given its well-characterized resistance profile, pralsetinib is a critical reagent for generating and studying resistance in vitro. Researchers can use it as a selection agent in Ba/F3 or other RET-dependent cell lines to model the emergence of secondary mutations, specifically at the solvent-front G810 residue, which is a major on-target mechanism of resistance to both pralsetinib and selpercatinib [2]. This application is fundamental for discovering and validating next-generation RET TKIs designed to overcome this specific liability.

Studies of CNS Metastasis and Brain Penetration in RET Fusion-Positive Models

Pralsetinib's clinically verified CNS penetration and intracranial activity make it a compound of choice for preclinical research focusing on brain metastases in RET-driven cancers. Studies requiring assessment of drug levels in cerebrospinal fluid (CSF) or evaluation of tumor response in intracranial xenograft models benefit from pralsetinib's known ability to cross the blood-brain barrier, with a reported CSF-to-unbound plasma ratio of 0.25 [3] and an intracranial response rate of 53-73% in clinical trials [4].

Comparator Studies Against Gatekeeper-Mutant RET Models

For research aimed at differentiating the activity of novel RET inhibitors against the V804L/M gatekeeper mutations, pralsetinib serves as an essential comparator. Its superior potency against RET V804L (IC50 = 1.8 nM) compared to selpercatinib (IC50 = 17.2 nM) provides a clear quantitative benchmark [5]. This scenario is particularly relevant for screening next-generation compounds intended to address resistance that arises from sequential TKI therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pralsetinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.